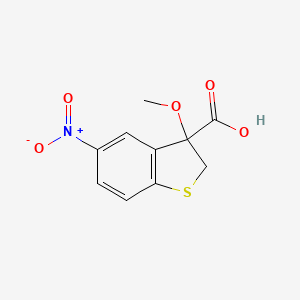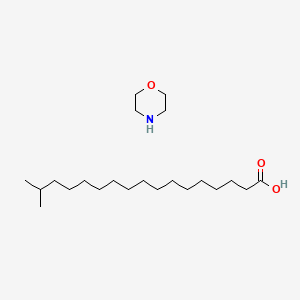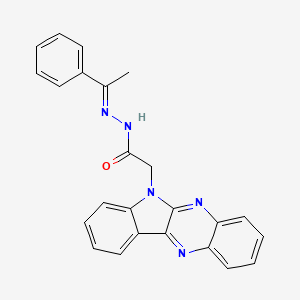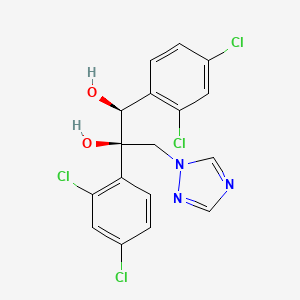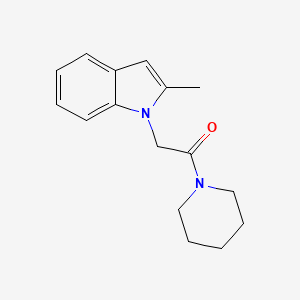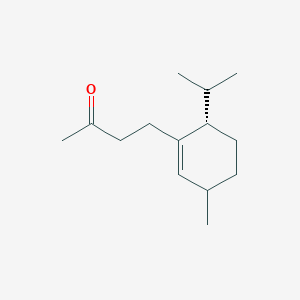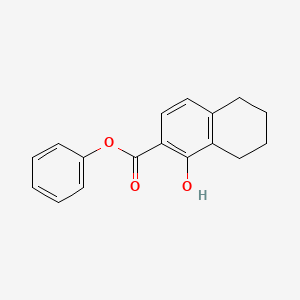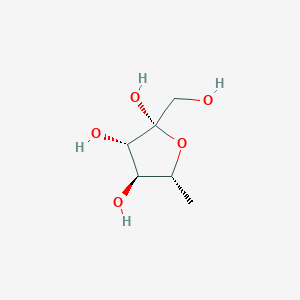
6-Deoxy-beta-D-fructofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Deoxy-beta-D-fructofuranose is a derivative of fructose, a simple sugar commonly found in many plants. This compound is characterized by the absence of a hydroxyl group at the sixth carbon position, which is replaced by a hydrogen atom. This structural modification imparts unique chemical properties to the molecule, distinguishing it from its parent compound, fructose.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-beta-D-fructofuranose typically involves the selective bromination of sucrose, followed by acetalation with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid. This process yields methyl 6-bromo-6-deoxy-1,3-O-isopropylidene-alpha-D-fructofuranoside, which serves as a key intermediate.
Industrial Production Methods: Industrial production of this compound is less common compared to other sugars. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Deoxy-beta-D-fructofuranose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The hydrogen atom at the sixth carbon can be replaced with various functional groups, such as halogens or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while thiolation can be performed using thiol reagents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or thiolated derivatives.
Applications De Recherche Scientifique
6-Deoxy-beta-D-fructofuranose has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including its effects on glucose metabolism.
Industry: Utilized in the production of specialty chemicals and as a marker in food processing
Mécanisme D'action
The mechanism of action of 6-Deoxy-beta-D-fructofuranose involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for certain enzymes, leading to the formation of various metabolites. These interactions can influence glucose metabolism and other biochemical processes .
Comparaison Avec Des Composés Similaires
6-Deoxy-6-sulfo-D-fructofuranose: A sulfonated derivative with distinct chemical properties.
Difructose anhydrides: Cyclic disaccharides formed from two fructose molecules.
Uniqueness: 6-Deoxy-beta-D-fructofuranose is unique due to the absence of a hydroxyl group at the sixth carbon, which significantly alters its reactivity and interactions compared to other fructose derivatives. This structural difference makes it a valuable compound for studying specific biochemical pathways and developing novel therapeutic agents.
Propriétés
Numéro CAS |
470-21-3 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c1-3-4(8)5(9)6(10,2-7)11-3/h3-5,7-10H,2H2,1H3/t3-,4-,5+,6-/m1/s1 |
Clé InChI |
CJJCPDZKQKUXSS-ARQDHWQXSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O |
SMILES canonique |
CC1C(C(C(O1)(CO)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


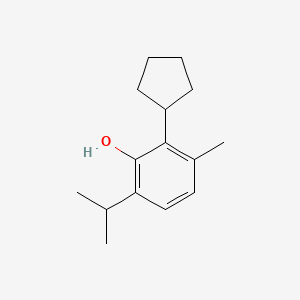
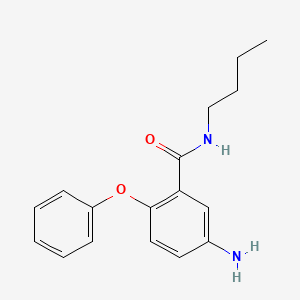
![4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline](/img/structure/B15180070.png)

